RNA-Dependent RNA Polymerase (RdRp) Inhibition Mechanisms
Structural Basis of RdRp Binding and Catalytic Interference
Favipiravir (T-705) is a prodrug that undergoes intracellular conversion to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This metabolite competitively binds to the RdRp catalytic domain, which is highly conserved across RNA viruses. Structural studies reveal that favipiravir-RTP mimics purine nucleotides (GTP and ATP), allowing incorporation into the nascent RNA strand. Cryo-EM analyses of SARS-CoV-2 RdRp complexed with favipiravir-RTP (PDB ID: 7AAP) identify seven hydrogen bonds and hydrophobic interactions with residues Asp623, Asp760, and Lys545, which stabilize binding [1] [7]. The compound's C6 fluorine atom and carboxamide group are critical for forming non-canonical base pairs with template RNA, inducing conformational changes that disrupt the RdRp active site. This steric interference halts RNA elongation by preventing phosphodiester bond formation [4] [8].
Table 1: Key Residues in SARS-CoV-2 RdRp for Favipiravir-RTP Binding
Residue | Interaction Type | Functional Role |
---|
Lys545 | Hydrogen bond | Stabilizes triphosphate moiety |
Asp623 | Hydrophobic | Positions RNA template strand |
Ser759 | Hydrogen bond | Anchors pyrazine core |
Asp760 | Hydrophobic | Distorts catalytic Mg²⁺ site |
Arg555 | Electrostatic | Neutralizes favipiravir-RTP charge |
Computational studies further show that mutations like Lys545Asn or Asp760Tyr reduce favipiravir binding affinity by >50%, explaining emerging resistance in SARS-CoV-2 variants [2].
Comparative Inhibition Efficacy Across RNA Virus Families
Favipiravir exhibits broad-spectrum activity by targeting the structurally conserved RdRp "palm" subdomain. Its efficacy varies due to differences in viral polymerase fidelity and cellular activation kinetics:
- Influenza A/B: EC₅₀ = 0.014–0.55 μg/mL; superior to oseltamivir against resistant strains (e.g., H274Y) [8].
- Ebola virus: Reduces mortality in lethal mouse models by 90% via RdRp inhibition [1] [6].
- SARS-CoV-2: EC₅₀ = 9.7 mg/L in vitro, but clinical efficacy is influenced by viral load dynamics [3] [4].
- Arenaviruses (Lassa): EC₅₀ = 5 μM, with 100% survival in guinea pig models [8].
Table 2: Favipiravir Efficacy Across Select RNA Viruses
Virus Family | Representative Pathogen | EC₅₀ (in vitro) | Resistance Notes |
---|
Orthomyxoviridae | Influenza A/H1N1 | 0.03 μg/mL | No natural resistance documented |
Filoviridae | Ebola virus | 14 μM | Low resistance risk due to high mutational cost |
Coronaviridae | SARS-CoV-2 | 61.88 μM | K545N mutation reduces efficacy 4-fold |
Arenaviridae | Lassa virus | 5 μM | None reported |
Bunyaviridae | Rift Valley fever virus | 12 μM | Not observed in vivo |
Viruses with high RdRp fidelity (e.g., coronaviruses) require higher favipiravir concentrations for inhibition compared to error-prone polymerases (e.g., influenza) [1] [8].
Lethal Mutagenesis and Viral Genome Error Catastrophe
Incorporation Dynamics of Favipiravir-RTP into Viral RNA
Favipiravir-RTP incorporates into viral RNA at positions normally occupied by purines. Kinetic studies show it acts both as a mutagen and chain terminator:
- Incorporation Efficiency: Favipiravir-RTP exhibits 10-fold higher incorporation opposite cytidine (forming favipiravir:cytidine pairs) than adenosine, leading to G→A and C→U transitions [5] [8].
- Tautomerism: The enol form of favipiravir-RTP pairs with cytidine, while the keto form pairs with adenosine. This tautomeric shift increases misincorporation frequency by 8–12× compared to natural nucleotides [5].
- Chain Termination: Although primarily a mutagen, 20–30% of incorporations halt RNA elongation due to the absence of a 3′-hydroxyl group, preventing nucleophilic attack on incoming nucleotides [1] [6].
Table 3: Incorporation Kinetics of Favipiravir-RTP vs. Natural Nucleotides
Template Base | Incoming Nucleotide | Incorporation Rate (kpol, s⁻¹) | Relative Efficiency |
---|
C | Favipiravir-RTP | 0.15 | 0.18 (vs. GTP) |
C | GTP | 0.85 | 1.00 |
A | Favipiravir-RTP | 0.02 | 0.03 (vs. ATP) |
U | ATP | 0.62 | 1.00 |
Mutational Thresholds and Viral Quasispecies Collapse
Favipiravir induces "error catastrophe" by elevating viral mutation rates beyond viable thresholds (1–5 mutations/genome). Key mechanisms include:
- Mutational Load: In influenza A, favipiravir increases mutation frequency from 10⁻⁵ to 10⁻³ per site per replication, exceeding the theoretical error threshold of 6.5 mutations/genome [6] [8].
- Quasispecies Fragmentation: High-fidelity viruses (e.g., SARS-CoV-2) tolerate favipiravir better than low-fidelity viruses (e.g., influenza) due to their larger error thresholds. For instance, Ebola virus (error rate 10⁻⁴) shows rapid quasispecies collapse at 100 μM favipiravir [1] [8].
- Extinction Signatures: Genomes accumulate non-synonymous mutations in structural (e.g., spike) and replicase proteins. For example, favipiravir-treated SARS-CoV-2 exhibits 47% increased C→U transitions in nsp12-coding regions [2] [5].
Table 4: Error Catastrophe Thresholds in RNA Viruses
Virus | Natural Mutation Rate (per site) | Favipiravir-Induced Rate (per site) | Observed Extinction Concentration |
---|
Influenza A | 2.0 × 10⁻⁶ | 1.8 × 10⁻³ | 50 μM |
SARS-CoV-2 | 9.8 × 10⁻⁷ | 3.2 × 10⁻⁴ | >100 μM |
Ebola virus | 1.1 × 10⁻⁴ | 6.5 × 10⁻³ | 40 μM |
Lassa virus | 4.0 × 10⁻⁶ | 1.2 × 10⁻³ | 30 μM |
Resistance is rare due to fitness costs; mutations reducing favipiravir incorporation (e.g., RdRp V557I) impair catalytic efficiency by 60% [2] [8].